molecular formula C15H16BrNO2 B1597264 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid CAS No. 494799-76-7

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Cat. No.: B1597264
CAS No.: 494799-76-7
M. Wt: 322.2 g/mol
InChI Key: ZVUVBRNZBOZLBU-UHFFFAOYSA-N
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Description

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the second position, a cyclohexyl group at the third position, and a carboxylic acid group at the sixth position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cell biology . The compound’s interaction with its targets could result in changes at the molecular level, potentially affecting cell function and leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The compound’s action could affect these pathways, leading to downstream effects that manifest as its biological activities.

Result of Action

Given the known biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. For instance, storage conditions such as temperature and moisture levels can affect the compound’s stability . Furthermore, the compound’s efficacy could be influenced by factors such as the pH of the environment and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-cyclohexylindole, followed by carboxylation at the sixth position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes at the indole ring.

    Reduction Products: Alcohols at the indole ring.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1H-indole-3-carboxylic acid
  • 3-cyclohexyl-1H-indole-2-carboxylic acid
  • 6-bromo-1H-indole-3-carboxylic acid

Uniqueness

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group at the third position and the carboxylic acid group at the sixth position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Biological Activity

2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. Indoles are known for their significant roles in medicinal chemistry, particularly due to their interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BrNO2C_{15}H_{16}BrNO_2, with a molecular weight of approximately 320.2 g/mol. The compound features a bromine atom at the second position, a cyclohexyl group at the third position, and a carboxylic acid functional group at the sixth position of the indole structure. This unique arrangement contributes to its biological activity.

Indole derivatives, including this compound, are known to interact with multiple receptors and influence various biochemical pathways. The following sections detail its mechanisms of action:

Target Receptors

  • Glycogen Synthase Kinase-3β (GSK-3β) : Inhibition of GSK-3β is associated with modulation of cellular signaling pathways involved in metabolism and inflammation.
  • 5-Lipoxygenase (5-LOX) : This enzyme is crucial in the inflammatory response; inhibition may lead to reduced inflammation.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Anti-inflammatory Pathways : By inhibiting enzymes like GSK-3β and 5-LOX, it may reduce pro-inflammatory cytokines.
  • Apoptotic Pathways : Indole derivatives can induce apoptosis in cancer cells by activating specific signaling cascades.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that indole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown that this compound can significantly reduce cell viability in prostate cancer cell lines such as PC3 and DU145.
Cell LineIC50 (µg/mL)Time Points
PC340.1 ± 7.924 h
DU14598.14 ± 48.324 h

Anti-inflammatory Effects

The compound's ability to inhibit GSK-3β suggests potential applications in treating inflammatory diseases. Its anti-inflammatory properties could be beneficial for conditions like arthritis or chronic inflammation.

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. Preliminary studies indicate that this compound may possess activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Cytotoxicity Assay : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in prostate cancer cell lines.
  • Mechanistic Studies : Research highlighted the compound's role in inducing apoptosis via chromatin condensation and DNA damage in cancer cells.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound, showing promising results in reducing tumor growth.

Properties

IUPAC Name

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUVBRNZBOZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333613
Record name 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-76-7
Record name 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (20 g, 60 mmol) and LiOH (3.8 g, 160 mmol) in MeOH/THF/H2O (1:1:1, 300 mL) was heated at 90° C. for 2 h. The reaction mixture was cooled in an ice/H2O bath, neutralized with 1M HCl (˜160 mL) diluted with H2O (250 mL) and stirred for 1 h at rt. The precipitates were collected by filtration rinse with H2O and dried to yield 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (quant.) which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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